2-Sulfamoylbutanoic acid
CAS No.:
Cat. No.: VC17540883
Molecular Formula: C4H9NO4S
Molecular Weight: 167.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H9NO4S |
|---|---|
| Molecular Weight | 167.19 g/mol |
| IUPAC Name | 2-sulfamoylbutanoic acid |
| Standard InChI | InChI=1S/C4H9NO4S/c1-2-3(4(6)7)10(5,8)9/h3H,2H2,1H3,(H,6,7)(H2,5,8,9) |
| Standard InChI Key | OXBVBLJPZZHABL-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(=O)O)S(=O)(=O)N |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
2-Sulfamoylbenzoic acid (C₇H₇NO₄S) features a benzoic acid backbone with a sulfamoyl group at the second carbon (Figure 1). The molecule exhibits a planar aromatic ring system, with hydrogen bond donors (carboxylic acid and sulfonamide groups) and acceptors contributing to its polarity . Key properties include:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 201.20 g/mol | EPA T.E.S.T. |
| Melting Point | 153.12°C | EPI Suite |
| Water Solubility | 3,616–40,533 mg/L | EPA T.E.S.T./EPI Suite |
| LogP (Partition Coeff.) | -0.4 | XLogP3 |
The compound’s solubility varies widely depending on pH and salt form (e.g., monosodium or monoammonium salts) . Its acidity (pKa ≈ 2.1 for sulfonamide, 4.2 for carboxylic acid) enables ionization under physiological conditions, influencing bioavailability .
Synthesis and Derivatives
Industrial Synthesis
A patented route involves chlorosulfonation of anthranilic acid derivatives followed by amidation (Figure 2). For example, reacting 2-chlorosulfonylisotoic anhydride with amines like cis-3,5-dimethylpiperidine yields 2-chloro-5-sulfamoylbenzoic acids . Key steps include:
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Chlorosulfonation: Anthranilic acid treated with chlorosulfonic acid at 90°C forms 6-chlorosulfonylisotoic anhydride .
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Amidation: Reaction with primary or secondary amines (e.g., β-phenethylamine) in acetone/NaOH produces sulfamoyl intermediates .
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Hydrolysis: Acidic hydrolysis of esters (e.g., ethyl 2-sulfamoylbenzoate) yields the free carboxylic acid .
Structural Modifications
Modifying the sulfamoyl group’s substituents or benzoic acid’s substituents alters biological activity. For instance:
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5-Chloro derivatives (e.g., 5-chloro-2-sulfamoylbenzoic acid) enhance LPA₂ receptor agonism by introducing electron-withdrawing groups .
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Extended linkers (e.g., four-carbon chains) improve binding affinity to LPA₂, as seen in compound 11d (EC₅₀ = 5.06 × 10⁻³ nM) .
Pharmacological Applications
LPA₂ Receptor Agonism
2-Sulfamoylbenzoic acid derivatives are the first non-lipid agonists of LPA₂, a GPCR involved in mucosal barrier protection and apoptosis inhibition. Docking studies reveal that:
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The sulfamoyl group interacts with Arg3.28 and Lys7.36 in LPA₂’s binding pocket .
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The carboxylic acid forms hydrogen bonds with Ser2.60, stabilizing the active receptor conformation .
Compound 11d (5-chloro-2-(N-(4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butyl)sulfamoyl)benzoic acid) demonstrates subnanomolar efficacy, making it a candidate for treating gastrointestinal disorders .
Environmental Relevance
As a metabolite of sulfonylurea herbicides (e.g., metsulfuron-methyl), 2-sulfamoylbenzoic acid persists in soil and water, raising concerns about ecological impact . Its high water solubility (up to 40.5 g/L) facilitates groundwater contamination, necessitating monitoring in agricultural regions .
Future Directions
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Drug Development: Optimizing 2-sulfamoylbenzoic acid derivatives for selective LPA₂ activation could yield therapies for inflammatory bowel disease.
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Environmental Remediation: Advanced oxidation processes (e.g., ozonation) may degrade sulfamoyl contaminants in wastewater.
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